molecular formula C28H33N5O4 B10836166 Pyrrolidinyl urea derivative 2

Pyrrolidinyl urea derivative 2

Cat. No.: B10836166
M. Wt: 503.6 g/mol
InChI Key: JOOGNXILJRJIEZ-LNJIZIIWSA-N
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Description

Pyrrolidinyl urea derivative 2 is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidinyl urea derivative 2 typically involves the reaction of pyrrolidine with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature or slightly elevated .

Industrial Production Methods

Industrial production of pyrrolidinyl urea derivatives may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidinyl urea derivative 2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while reduction can produce secondary amines. Substitution reactions typically result in the formation of new pyrrolidine derivatives with various functional groups .

Scientific Research Applications

Pyrrolidinyl urea derivative 2 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of pyrrolidinyl urea derivative 2 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidinyl urea derivative 2 is unique due to its specific structural features and the presence of the urea moiety, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C28H33N5O4

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 3-methoxy-2-[(3R,4S)-3-phenyl-4-[(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)carbamoylamino]pyrrolidin-1-yl]propanoate

InChI

InChI=1S/C28H33N5O4/c1-36-18-25(27(34)37-2)32-16-22(19-10-5-3-6-11-19)24(17-32)29-28(35)30-26-21-14-9-15-23(21)31-33(26)20-12-7-4-8-13-20/h3-8,10-13,22,24-25H,9,14-18H2,1-2H3,(H2,29,30,35)/t22-,24+,25?/m0/s1

InChI Key

JOOGNXILJRJIEZ-LNJIZIIWSA-N

Isomeric SMILES

COCC(C(=O)OC)N1C[C@H]([C@@H](C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COCC(C(=O)OC)N1CC(C(C1)NC(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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